N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride
CAS No.: 1321813-28-8
Cat. No.: VC4893766
Molecular Formula: C27H31ClN4O4S2
Molecular Weight: 575.14
* For research use only. Not for human or veterinary use.
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride - 1321813-28-8](/images/structure/VC4893766.png)
Specification
CAS No. | 1321813-28-8 |
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Molecular Formula | C27H31ClN4O4S2 |
Molecular Weight | 575.14 |
IUPAC Name | N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide;hydrochloride |
Standard InChI | InChI=1S/C27H30N4O4S2.ClH/c1-19-11-16-23(35-5)24-25(19)36-27(28-24)31(18-17-29(2)3)26(32)20-12-14-22(15-13-20)37(33,34)30(4)21-9-7-6-8-10-21;/h6-16H,17-18H2,1-5H3;1H |
Standard InChI Key | SHVPFLUCHJHIPH-UHFFFAOYSA-N |
SMILES | CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4.Cl |
Introduction
Chemical Structure and Properties
N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride is a synthetic organic compound with a molecular formula of C₂₇H₃₁ClN₄O₄S₂ and a molecular weight of 575.14 g/mol. Its structure integrates a benzamide core with a benzo[d]thiazole ring, a dimethylaminoethyl side chain, and a sulfamoyl group (N-methyl-N-phenylsulfamoyl). Key functional groups include:
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Benzamide moiety: Central to its potential biological activity, particularly in enzyme inhibition.
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Benzo[d]thiazole ring: Features a methoxy group at position 4 and a methyl group at position 7, influencing electronic properties and target binding.
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Sulfamoyl group: Enhances solubility and interactions with biological targets.
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Dimethylaminoethyl group: Likely improves cellular permeability and metabolic stability.
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₇H₃₁ClN₄O₄S₂ | |
Molecular Weight | 575.14 g/mol | |
CAS Number | 1321813-28-8 | |
PubChem CID | 44924750 |
Biological Activity and Mechanism
This compound exhibits histone deacetylase (HDAC) inhibitory activity, a mechanism central to its therapeutic potential. HDAC inhibitors modulate gene expression by preventing histone deacetylation, leading to chromatin remodeling and apoptosis in cancer cells.
Structural Basis for HDAC Inhibition
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Benzamide Core: Mimics the natural substrate (acetate) of HDACs, enabling competitive inhibition.
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Sulfamoyl Group: Enhances binding to the enzyme’s catalytic pocket via hydrogen bonding with zinc ions.
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Dimethylaminoethyl Group: Facilitates entry into cellular compartments.
Comparative Analysis with Analogues
Challenges and Future Directions
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Selectivity and Toxicity: Further studies are required to assess off-target effects and optimize the therapeutic index.
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In Vivo Efficacy: Preclinical testing in animal models to evaluate pharmacokinetics and efficacy.
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Structure-Activity Relationship (SAR): Modifying substituents (e.g., altering the sulfamoyl group) to enhance potency or reduce metabolic liability.
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